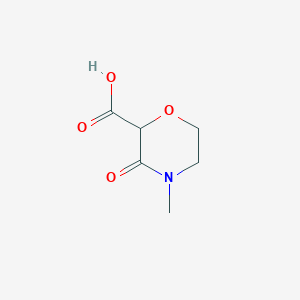

4-Methyl-3-oxomorpholine-2-carboxylic acid

Description

4-Methyl-3-oxomorpholine-2-carboxylic acid is a morpholine derivative characterized by a six-membered morpholine ring containing an oxygen atom and a nitrogen atom. The compound features a methyl group at position 4, a ketone (oxo) group at position 3, and a carboxylic acid substituent at position 2. Morpholine derivatives are often explored for their bioactivity, solubility, and stability, influenced by substituent patterns and ring functionalization.

Properties

Molecular Formula |

C6H9NO4 |

|---|---|

Molecular Weight |

159.14 g/mol |

IUPAC Name |

4-methyl-3-oxomorpholine-2-carboxylic acid |

InChI |

InChI=1S/C6H9NO4/c1-7-2-3-11-4(5(7)8)6(9)10/h4H,2-3H2,1H3,(H,9,10) |

InChI Key |

OZCSEBGJECAUHS-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCOC(C1=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-oxomorpholine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glycine-derived enamino amides with suitable reagents to form the morpholine ring . The reaction conditions often include the use of acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes Fischer esterification under acidic conditions (e.g., HCl or H₂SO₄). Protonation of the carbonyl oxygen enhances electrophilicity, forming a tetrahedral intermediate that eliminates water to yield esters .

Reagents/Conditions:

-

Catalyst: HCl, H₂SO₄

-

Nucleophile: Alcohols (e.g., methanol, ethanol)

-

Product: Esters (e.g., methyl 4-methyl-3-oxomorpholine-2-carboxylate)

Acid Chloride Formation

Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to an acid chloride, a key intermediate for further transformations like amide synthesis .

Reagents/Conditions:

-

Reagent: SOCl₂

-

Product: 4-Methyl-3-oxomorpholine-2-carbonyl chloride

Cyclocondensation Reactions

The compound participates in cyclocondensation with diglycolic anhydride, forming polysubstituted morpholine derivatives. This reaction is critical for synthesizing complex heterocycles .

Example Reaction:

Diglycolic anhydride + 4-Methyl-3-oxomorpholine-2-carboxylic acid → 3,4-Disubstituted 5-oxomorpholine-2-carboxylic acids

Cyclocondensation Protocol

A general procedure involves refluxing the compound with diglycolic anhydride (3) in p-xylene for 6 hours. The product is isolated via filtration or extraction .

| Step | Description | Yield |

|---|---|---|

| 1. Reaction Mixture | Compound (5 mmol) + diglycolic anhydride (5 mmol) in p-xylene (10 mL) | – |

| 2. Heating | Reflux at 138°C for 6 hours | – |

| 3. Isolation | Filter crystallized products or extract oily products via Na₂CO₃/water/EtOAc | Varies |

Esterification Conditions

Fischer esterification typically requires prolonged heating with alcohol and acid catalyst .

| Factor | Details |

|---|---|

| Temperature | 60–100°C |

| Time | Several hours (dependent on alcohol) |

| Catalyst | HCl or H₂SO₄ |

Acid-Catalyzed Esterification

The carboxylic acid group can be esterified using mineral acids, as shown in studies of similar carboxylic acids .

Iron-Catalyzed Reactions

Iron-based catalysts (e.g., FeCl₃/DMAP) enable esterification under milder conditions. For example, benzoic acid derivatives undergo complete conversion within 21 hours .

Catalytic System:

-

Catalyst: FeCl₃ + DMAP

-

Conditions: Room temperature, 3–21 hours

Pharmaceutical Intermediates

Esters and amides derived from this compound serve as building blocks for drug candidates. For instance, amide derivatives are explored for kinase inhibition.

Material Science

The cyclic structure and functional groups make it suitable for polymer synthesis and specialty materials.

Comparative Analysis of Reaction Outcomes

| Reaction Type | Reagents | Key Product | Applications |

|---|---|---|---|

| Esterification | HCl, alcohol | Esters | Pharmaceutical intermediates |

| Cyclocondensation | Diglycolic anhydride | Polysubstituted morpholines | Heterocyclic drug design |

| Acid Chloride Formation | SOCl₂ | Acid chlorides | Amide synthesis |

Scientific Research Applications

4-Methyl-3-oxomorpholine-2-carboxylic acid has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 4-Methyl-3-oxomorpholine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Structural Features and Functional Groups

The following table highlights key structural differences between 4-methyl-3-oxomorpholine-2-carboxylic acid and related compounds:

Key Observations :

- Ring Systems : Morpholine (oxygen-nitrogen heterocycle) vs. chromene (oxygen-containing bicyclic system) vs. pyrimidine (nitrogen-rich heterocycle). The morpholine ring enhances solubility compared to aromatic systems like chromene .

- The sulfur-containing side chain in 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid may confer unique reactivity or metal-binding properties .

Physicochemical Properties

Limited direct data are available for the target compound, but inferences can be drawn from analogs:

- Solubility : Morpholine derivatives generally exhibit moderate water solubility due to the polar oxygen and nitrogen atoms. In contrast, chromene-based carboxylic acids (e.g., 3-methyl-4-oxo-2-phenylchromene-8-carboxylic acid) are less soluble owing to their aromatic systems .

- Stability : Crystallographic data for 3-methyl-4-oxo-2-phenylchromene-8-carboxylic acid reveal intermolecular hydrogen bonds (e.g., O1—H1⋯O4i, 2.615 Å), enhancing solid-state stability . Morpholine derivatives may display similar stability if hydrogen-bonding networks are present.

Biological Activity

4-Methyl-3-oxomorpholine-2-carboxylic acid is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and interactions with biomolecules. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by its morpholine ring structure, which contributes to its unique chemical properties. The compound's molecular formula is , and it features a carboxylic acid functional group that plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, lithium ions derived from the compound have been shown to influence several biochemical pathways:

- Neuroprotective Effects : Lithium ions can stabilize neuronal activities and modulate gene expression, which may contribute to neuroprotection.

- Enzyme Interactions : The compound has been investigated for its potential interactions with enzymes such as glycogen synthase kinase-3 and inositol monophosphatase, which are involved in critical signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various pathogens. For instance, modifications to the core structure have led to compounds with enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) .

- Anti-inflammatory Properties : In experimental models, compounds related to this compound have demonstrated moderate anti-inflammatory effects. These effects were assessed through reductions in edema in animal models following carrageenan-induced inflammation .

- Analgesic Effects : Some derivatives have shown promise in increasing pain thresholds in experimental settings, suggesting potential applications in pain management .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Study on Antimicrobial Activity : A recent study focused on the optimization of a benzothiazole scaffold, leading to the identification of derivatives that exhibited potent antibacterial activity against A. baumannii and E. coli. The findings highlighted the importance of structural modifications in enhancing biological efficacy .

- Anti-inflammatory Research : In an investigation involving carrageenan-induced inflammation in rats, compounds derived from this compound were found to significantly reduce inflammation and pain responses compared to standard analgesics like Diclofenac .

Data Summary

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-methyl-3-oxomorpholine-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodology :

- Stepwise synthesis : Start with a Friedel-Crafts acylation to introduce the oxo group, followed by cyclization using morpholine derivatives. Control stereochemistry via chiral auxiliaries or catalysts (e.g., enantioselective organocatalysts) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C for cyclization) to minimize side products .

- Key Data :

| Parameter | Typical Value |

|---|---|

| Yield (optimized) | 65–75% |

| Reaction Temperature | 60–80°C |

| Critical Solvents | DMF, THF, DCM |

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar compounds?

- Methodology :

- <sup>1</sup>H NMR : Look for characteristic morpholine ring protons (δ 3.4–3.8 ppm) and the methyl group (δ 1.2–1.4 ppm). The oxo group (C=O) absence in IR carbonyl stretches (~1700 cm⁻¹) may indicate ring tautomerization .

- <sup>13</sup>C NMR : Confirm the carboxylic acid carbon at δ ~175 ppm and the morpholine oxygen’s deshielding effect on adjacent carbons .

Advanced Research Questions

Q. What computational strategies (DFT, MD) predict the reactivity of this compound in enzyme-binding studies?

- Methodology :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G* basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate ligand-enzyme interactions (e.g., with cytochrome P450) using AMBER or GROMACS. Analyze binding free energy (ΔG) via MM-PBSA .

- Key Findings :

- The oxo group enhances hydrogen bonding with catalytic residues (e.g., Tyr or Lys in active sites).

- Methyl substitution reduces steric hindrance, improving binding affinity .

Q. How do enantiomeric forms of this compound affect biological activity, and what separation methods are effective?

- Methodology :

- Chiral Resolution : Use preparative HPLC with cellulose-based chiral columns (e.g., Chiralpak IC). Optimize mobile phase (hexane:isopropanol, 90:10) for baseline separation .

- Biological Assays : Test enantiomers against bacterial efflux pumps (e.g., E. coli AcrB) via fluorescence-based inhibition assays. Compare IC₅₀ values to identify active stereoisomers .

Q. What are the mechanisms of oxidative degradation for this compound under ambient storage conditions?

- Methodology :

- Stability Studies : Expose samples to UV light (254 nm) and analyze degradation via LC-MS. Identify oxidation products (e.g., hydroxylated morpholine derivatives) .

- Kinetic Analysis : Use Arrhenius plots to model degradation rates. Store samples at ≤−20°C in amber vials with desiccants to extend shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.